(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyrazine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. Its IUPAC name reflects its structural components, which include a methoxy group and a hydroxymethyl group attached to the imidazo[1,2-a]pyrazine core.
The compound is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyrazine family. It has been identified in various chemical databases, indicating its relevance in scientific research and potential pharmaceutical applications. The molecular formula for (6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol is , with a molecular weight of approximately 193.20 g/mol .
The synthesis of (6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol typically involves several key steps:
The molecular structure of (6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol can be represented by its canonical SMILES notation: CC1=C(N2C=C(N=CC2=N1)OC)CO. The structural features include:
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol can participate in various chemical reactions:
The mechanism of action for (6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol involves its interaction with biological targets at a molecular level. The presence of the methoxy and hydroxymethyl groups allows for specific interactions with enzymes or receptors in biological systems.
These interactions may lead to modulation of biological pathways or inhibition of specific enzymatic activities, making this compound a candidate for further pharmacological studies .
The physical properties are essential for understanding how this compound behaves in different environments, which directly influences its applications in research and industry .
(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol has several potential scientific uses:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8